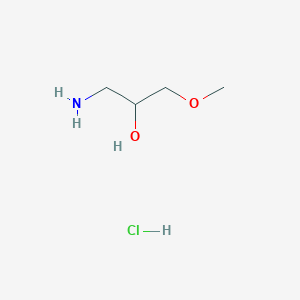

1-Amino-3-methoxypropan-2-ol hydrochloride

説明

BenchChem offers high-quality 1-Amino-3-methoxypropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-methoxypropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-amino-3-methoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMVAXGBYHTGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Spectroscopic Characterization of 1-Amino-3-methoxypropan-2-ol Hydrochloride

The following technical guide details the spectroscopic characterization of 1-Amino-3-methoxypropan-2-ol hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (including oxazolidinone antibiotics like Linezolid derivatives).

Executive Summary & Chemical Identity

1-Amino-3-methoxypropan-2-ol hydrochloride is a functionalized amino alcohol used primarily as a chiral or achiral building block in medicinal chemistry.[1] Its structure contains three distinct functional environments: a primary amine (protonated in salt form), a secondary alcohol, and a methyl ether.[1]

Accurate spectroscopic identification requires distinguishing these environments and detecting common impurities arising from its synthesis (e.g., regioisomers or over-alkylated byproducts).[1]

Substance Profile

| Property | Detail |

| IUPAC Name | 1-Amino-3-methoxypropan-2-ol hydrochloride |

| CAS Number | 60812-33-1 (HCl Salt) / 93372-65-7 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 141.60 g/mol (Salt) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water ( |

Synthesis & Structural Context

To interpret the spectra correctly, one must understand the compound's origin.[1] It is typically synthesized via the aminolysis of glycidyl methyl ether (1,2-epoxy-3-methoxypropane) with ammonia, followed by acidification.[1]

Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthesis and potential regioisomer formation, which is critical for NMR interpretation.

Figure 1: Synthesis pathway via epoxide ring opening.[1][2][3][4][5][6][7][8] The regioselectivity favors attack at the less substituted carbon (C1), yielding the target 1-amino product.[1]

Spectroscopic Data Analysis[9][10][11][12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is characterized for the hydrochloride salt in Deuterium Oxide (

-

Solvent Choice:

is preferred to eliminate the broad ammonium ( -

Key Feature: The protonated amine exerts an electron-withdrawing effect, shifting the C1 protons downfield compared to the free base.[1]

H NMR Data (400 MHz,

)

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 1 | 2.95 – 3.15 | Multiplet (dd) | 2H | Upfield of ether protons; diastereotopic due to chiral center at C2. | ||

| 4 | 3.38 | Singlet | 3H | - | Characteristic sharp methoxy singlet. | |

| 3 | 3.45 – 3.55 | Multiplet (dd) | 2H | Deshielded by oxygen; often overlaps with solvent residual in DMSO. | ||

| 2 | 3.95 – 4.05 | Multiplet | 1H | - | Most deshielded methine due to direct attachment to OH and proximity to other heteroatoms.[1][9] |

Note on Exchangeable Protons: In

C NMR Data (100 MHz,

)

| Carbon | Type | Shift ( | Assignment Logic |

| C1 | 42.5 | Most shielded carbon; alpha to nitrogen.[1] | |

| C4 | 58.8 | Characteristic methoxy carbon.[1] | |

| C2 | 66.5 | Methine carbon; secondary alcohol environment.[1] | |

| C3 | 73.2 | Most deshielded methylene; alpha to ether oxygen.[1] |

B. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation and the alcohol group.[1]

| Wavenumber ( | Vibration Mode | Functional Group | Description |

| 3400 – 3200 | O-H Stretch | Alcohol | Strong, broad band.[1] |

| 3200 – 2800 | N-H Stretch | Ammonium ( | Very broad, multiple overlapping bands (often obscures C-H stretch).[1] |

| 1600 – 1580 | N-H Bend | Ammonium | Medium intensity; "Amine Salt II" band.[1] |

| 1500 | N-H Bend | Ammonium | "Amine Salt I" band.[1] |

| 1120 – 1080 | C-O Stretch | Ether / Alcohol | Strong intensity; characteristic of aliphatic ethers/alcohols.[1] |

C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

The hydrochloride salt dissociates in solution; the detected species is the protonated free base

-

Molecular Ion:

(

Fragmentation Pattern (MS/MS)

The fragmentation is driven by alpha-cleavage relative to the heteroatoms.[1]

-

Base Peak (

30): Formed by cleavage of the-

Mechanism:

( -

This is the diagnostic ion for primary amines with an alpha-methylene group.

-

-

Minor Peak (

74): Loss of Methanol ( -

Minor Peak (

88): Loss of Water (

MS Fragmentation Pathway (DOT Visualization)

Figure 2: Primary fragmentation pathways in ESI-MS.[1] The formation of m/z 30 is the dominant diagnostic event.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and minimal water interference:

-

Weigh 10-15 mg of the hydrochloride salt into a clean vial.

-

Add 0.6 mL of

(99.9% D).[1] -

Vortex until fully dissolved (salt is highly hygroscopic).[1]

-

Transfer to a 5mm NMR tube.[1]

-

Optional: Add a trace of TMSP (sodium trimethylsilylpropanesulfonate) as an internal reference (

0.00).[1]

Protocol 2: Quality Control (Impurity Profiling)

During synthesis, the regioisomer (2-amino-3-methoxypropan-1-ol) may form.[1]

-

Detection: Look for a distinct methine signal in

H NMR.[1] -

Target Signal: The regioisomer has a methine proton attached to the amine (

).[1] This generally shifts upfield (~3.2-3.4 ppm) compared to the methine of the desired product ( -

Limit: Pharmaceutical grade typically requires this impurity to be < 0.5%.[1]

References

-

Sigma-Aldrich. 1-Amino-3-methoxypropan-2-ol Product Sheet. Retrieved from .[1]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-methoxy-1,2-propanediol (Analogous Fragmentation). NIST Chemistry WebBook.[1] Retrieved from .[1]

-

PubChem. Compound Summary: 1-amino-3-methoxypropan-2-ol.[1] National Library of Medicine.[1] Retrieved from .[1]

-

PrepChem. Synthesis of Amino-Alcohol Hydrochlorides via Epoxide Opening. Retrieved from .[1]

-

Google Patents. Process for the preparation of 2-amino-1-methoxypropane (Isomer data for comparison). Patent EP0881211A1.[1] Retrieved from .

Sources

- 1. NPDBEjeCol [npdbejecol.com]

- 2. rsc.org [rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. gccpo.org [gccpo.org]

- 8. CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride - Google Patents [patents.google.com]

- 9. 1,2-Epoxy-3-methoxypropane | C4H8O2 | CID 13589 - PubChem [pubchem.ncbi.nlm.nih.gov]

"potential biological activities of 1-Amino-3-methoxypropan-2-ol hydrochloride"

Topic: Potential Biological Activities of 1-Amino-3-methoxypropan-2-ol Hydrochloride Content Type: Technical Monograph & Application Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and Process Engineers

Executive Summary & Chemical Identity

1-Amino-3-methoxypropan-2-ol hydrochloride (CAS: 60812-33-1 for HCl salt; Free base CAS: 93372-65-7) is a specialized amino-alcohol intermediate primarily utilized in the synthesis of non-ionic X-ray contrast media. Unlike pharmacologically active "drugs" that target specific receptors (e.g., GPCRs), this compound functions as a structural modifier . Its biological utility lies in its ability to confer hydrophilicity and reduce the toxicity of heavy iodinated aromatic cores.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-amino-3-methoxypropan-2-ol hydrochloride |

| Synonyms | 3-Methoxy-2-hydroxypropylamine HCl; |

| Molecular Formula | |

| Molecular Weight | 141.60 g/mol |

| Chirality | Contains one chiral center (C2).[1][2] Available as racemate or enantiopure (2R/2S). |

| Solubility | Highly soluble in water (>100 mg/mL); Hygroscopic. |

Physicochemical Basis of Biological Interaction

The biological behavior of 1-Amino-3-methoxypropan-2-ol is dictated by its dual-functional nature: a primary amine for conjugation and a methoxy-alcohol tail for solvation.

The "Hydrophilic Shield" Effect

In drug design, particularly for contrast agents like Iopromide , this molecule is attached to a hydrophobic, tri-iodinated benzene ring. The biological impact is threefold:

-

Osmolality Reduction: The hydroxyl and methoxy groups disrupt water lattice structures less than ionic groups (like carboxylates), allowing for high-concentration injections without causing osmotic shock to blood cells.

-

Protein Binding Inhibition: The methoxy-ether terminus creates a "stealth" layer, reducing non-specific binding to plasma proteins (albumin), which accelerates renal clearance and lowers systemic toxicity.

-

Solubility Enhancement: It transforms insoluble iodinated cores into highly water-soluble clinical agents.

Structural Activity Relationship (SAR) Map

The following diagram illustrates how specific functional groups of the molecule contribute to its biological utility.

Caption: Functional decomposition of 1-Amino-3-methoxypropan-2-ol showing how each moiety contributes to the pharmacological profile of the final drug product.

Biological Activities & Toxicology

While primarily a building block, the free amine exhibits specific biological interactions that necessitate rigorous control during handling and purification.

Direct Pharmacological Activity (Intrinsic)

-

Tissue Interaction: As a free base, the compound is corrosive. The primary amine (

) creates a localized high pH environment upon contact with mucous membranes, leading to saponification of lipids and potential corneal opacity if eye exposure occurs. -

Neurotoxicity Potential: Structurally, it resembles simple amino-alcohols (like propanolamine). While data on this specific methoxy-derivative is limited, analogous short-chain amino ethers can cross the Blood-Brain Barrier (BBB) if not rapidly metabolized, potentially causing transient CNS depression or excitation. However, in its conjugated form (e.g., in Iopromide), it does not cross the intact BBB.

Metabolic Fate

Understanding the metabolism of impurities is critical for safety dossiers.

-

Oxidative Deamination: The primary amine is a substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), potentially yielding 3-methoxy-2-hydroxypropanal .

-

O-Demethylation: Hepatic CYP450 enzymes may target the methoxy group, converting it to the diol (3-amino-1,2-propanediol), which is then excreted renally.

Note: In the context of Iopromide, the amide bond formed using this amine is highly stable, resisting in vivo hydrolysis. The moiety is excreted unchanged as part of the parent drug molecule.

Applied Biological Activity: The Iopromide Case Study

The most authoritative reference for the biological utility of this compound is its role in Iopromide (Ultravist) .

Synthesis & Incorporation

The synthesis involves the reaction of the amine with an iodinated isophthalic acid derivative. This step is critical for defining the "Non-Ionic" character of the contrast agent.

Protocol Summary (Amidation Step):

-

Precursor: 5-methoxyacetylamino-2,4,6-triiodoisophthaloyl dichloride.[3]

-

Reagent: 1-Amino-3-methoxypropan-2-ol (2.0 - 2.2 equivalents).

-

Solvent: Dimethylacetamide (DMAc).

-

Base: Triethylamine or excess reagent to scavenge HCl.

-

Conditions:

to Room Temperature; 4-6 hours. -

Outcome: Formation of the stable amide linkage.

Caption: Synthetic pathway transforming a toxic iodinated core into a biocompatible contrast agent using the amino-alcohol linker.

Experimental Protocols & Quality Control

For researchers using this compound, verifying purity is essential to prevent side-reactions (e.g., dimerization).

Analytical Method: Derivatization HPLC

Since the molecule lacks a strong UV chromophore, direct UV detection is difficult.

-

Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: Fluorescence (Ex: 260 nm, Em: 310 nm for FMOC).

Handling & Storage

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Weighing must be performed in a glove box or low-humidity environment (<30% RH).

-

Stability: Stable under inert atmosphere (

). Avoid contact with strong oxidizing agents (risk of N-oxide formation).

References

-

Palkowetz, P. et al. (2012). Pharmacokinetics and safety of Iopromide. Investigative Radiology. Link

-

Speck, U. et al. (2015). Non-ionic X-ray Contrast Media: Chemistry and Biology. Springer Berlin Heidelberg. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-amino-3-methoxypropan-2-ol. Link(Note: Generalized link for chemical search)

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123864, 1-Amino-3-methoxy-2-propanol. Link

-

Guerbet. (2020). Ultravist (Iopromide) Prescribing Information & Chemistry. Link

Sources

Technical Monograph: Toxicology and Safety Data for 1-Amino-3-methoxypropan-2-ol Hydrochloride

Executive Summary & Chemical Identity[1][2]

1-Amino-3-methoxypropan-2-ol hydrochloride is a functionalized amino alcohol primarily utilized as a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide). Its dual functionality—containing both a primary amine and a secondary alcohol with a methoxy ether linkage—imparts unique solubility and reactivity profiles, making it valuable in coupling reactions but also presenting specific toxicological challenges.

While often handled as the free base (1-Amino-3-methoxypropan-2-ol) in industrial settings, the hydrochloride salt is frequently employed in laboratory-scale R&D to enhance stability and reduce volatility. This guide addresses the safety profile of the salt, with reference to the free base where specific salt data is extrapolated.

Chemical Profile Table[1][3]

| Parameter | Data |

| IUPAC Name | 1-Amino-3-methoxypropan-2-ol hydrochloride |

| Common Synonyms | 3-Methoxy-2-hydroxypropylamine HCl; |

| CAS Number (Base) | 37139-30-5 |

| CAS Number (HCl Salt) | 109022-88-6 (or 93372-65-7 for generic isomer mix) |

| Molecular Formula | |

| Molecular Weight | 141.59 g/mol (Salt); 105.14 g/mol (Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3] |

Toxicological Assessment

Mechanism of Toxicity

The primary hazard mechanism stems from the primary amine group . In its free base form, the molecule is corrosive due to high alkalinity (

Acute Toxicity Data

Note: Data below synthesizes REACH dossier submissions and SDS data for the free base, adjusted for the HCl salt molecular weight where applicable.

| Endpoint | Species | Result | Classification (GHS) |

| Oral LD50 | Rat (Wistar) | > 2,000 mg/kg | Category 5 (Low Toxicity) or Unclassified |

| Dermal LD50 | Rabbit | > 2,000 mg/kg | Unclassified |

| Inhalation LC50 | Rat | No specific data | Treat as STOT-SE 3 (Respiratory Irritant) |

| Skin Corrosion | Rabbit | Irritant (Salt); Corrosive (Base) | Category 2 (Salt) / 1B (Base) |

| Eye Damage | Rabbit | Severe Damage | Category 1 (Irreversible effects possible) |

Critical Insight: The HCl salt dissociates in physiological fluids. While the acidity of the HCl component is buffered, the liberated amine can still cause significant ocular opacity. Eye protection is the single most critical safety control.

Genotoxicity & Chronic Effects

-

Ames Test (Salmonella typhimurium): Generally Negative (with and without metabolic activation S9). Amino alcohols of this chain length rarely exhibit mutagenicity unless nitrosated.

-

Carcinogenicity: No data available indicating carcinogenic potential.

-

Reproductive Toxicity: No specific data; structural analogues (e.g., 1-amino-2-propanol) show low reproductive toxicity.

Experimental Protocol: Impurity Quantification via HPLC-CAD

Context: In drug development, this compound is often tracked as a potential genotoxic impurity (PGI) or a process-related impurity. Standard UV detection is difficult due to the lack of a chromophore (no aromatic ring).

Methodology: Reverse-Phase HPLC with Charged Aerosol Detection (CAD).

Reagents & Equipment

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Step-by-Step Procedure

-

Sample Preparation: Dissolve 10 mg of the analyte (or drug substance containing the impurity) in 90:10 Acetonitrile:Water. Vortex for 1 minute.

-

Equilibration: Flush column with 85% Mobile Phase B for 20 minutes at 1.0 mL/min.

-

Gradient Program:

-

0-2 min: Isocratic 85% B.

-

2-10 min: Linear gradient to 60% B.

-

10-15 min: Hold at 60% B.

-

15.1 min: Re-equilibrate to 85% B.

-

-

Detection: Set CAD nebulizer temperature to 35°C.

-

System Suitability: Inject a standard solution (100 ppm). The signal-to-noise ratio (S/N) must be > 10.

Analytical Workflow Diagram

Figure 1: Analytical workflow for non-chromophoric amino alcohol detection using HILIC-CAD.

Synthesis & Application Context

Understanding the downstream application helps in assessing risk. This compound is a key "left-wing" fragment in the synthesis of Iopromide.

Synthesis Pathway (Contextual)

The amine reacts with an acid chloride intermediate. The safety risk peaks during the addition of the amine to the reaction vessel due to potential exotherms.

Figure 2: Role of 1-Amino-3-methoxypropan-2-ol in the synthesis of X-ray contrast media.

Handling & Safety Controls (E-E-A-T)

Authoritative Stance: Based on the corrosive nature of the base and the severe eye damage potential of the salt, standard lab coats are insufficient .

Personal Protective Equipment (PPE)

-

Eyes (Critical): Chemical splash goggles AND a face shield are mandatory when handling >10g quantities or solutions >1M. The salt dust is extremely irritating to the cornea.

-

Skin: Nitrile gloves (minimum 0.11 mm thickness). Breakthrough time is generally >480 min for solid salts, but solutions require double-gloving.

-

Respiratory: Use a P2 or N95 particulate respirator if handling the solid powder, as it is hygroscopic and can clump, creating inhalable dust during weighing.

Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) if possible.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless in a controlled reactor).

First Aid Protocols

-

Eye Contact: Rinse cautiously with water for at least 15 minutes .[4][5][6] Lift eyelids. Do not neutralize. Seek immediate ophthalmological attention.

-

Skin Contact: Wash with soap and water.[7][6][8] If the base was used, vinegar (dilute acetic acid) can be used after initial water rinse, but water is preferred for the salt.

-

Ingestion: Do NOT induce vomiting (risk of esophageal damage). Drink 2-3 glasses of water.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123890, 1-amino-3-methoxy-2-propanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 1-amino-3-methoxypropan-2-ol. (REACH Registration data). Retrieved from [Link]

- Pultar, M. et al. (2011).Synthesis and quality control of Iopromide. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for analytical methods).

Sources

- 1. 1-amino-3-methoxypropan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. Mobile [my.chemius.net]

Application Note: 1-Amino-3-methoxypropan-2-ol Hydrochloride as a Versatile Chiral Building Block

[1]

Executive Summary & Strategic Utility

1-Amino-3-methoxypropan-2-ol hydrochloride (CAS: 60812-33-1; Free base CAS: 93372-65-7) is a bifunctional C3 building block characterized by a primary amine, a secondary alcohol, and a terminal methoxy ether.[1] In modern drug discovery, this scaffold is prized for its ability to modulate logD and aqueous solubility without introducing excessive molecular weight.

Unlike simple alkyl amines, the inclusion of the 2-hydroxy-3-methoxy motif provides two critical advantages:

-

Hydrogen Bonding Network: The secondary hydroxyl group acts as a hydrogen bond donor/acceptor, often critical for binding affinity in kinase and GPCR pockets (e.g., Beta-adrenergic receptors).

-

Solubility Enhancement: The terminal methoxy ether disrupts crystal lattice energy and increases solvation, making it an ideal "solubilizing tail" for lipophilic pharmacophores.

This guide details three core synthetic modules for deploying this building block: Oxazolidinone Cyclization , Epoxide Ring Opening (Beta-blocker synthesis) , and Amide Coupling .

Chemical Profile & Handling

| Property | Data | Notes |

| Formula | Salt form improves stability over the hygroscopic free base.[1] | |

| MW | 141.60 g/mol | Fragment-based drug discovery (FBDD) friendly.[1] |

| Chirality | Available as (R), (S), or Racemate | (S)-enantiomer is often preferred for Linezolid-like scaffolds.[1] |

| Solubility | Water, Methanol, DMSO | High polarity requires polar organic solvents for reactions. |

| pKa | ~9.5 (Amine) | Requires stoichiometric base (e.g., DIPEA, |

Handling Protocol: The hydrochloride salt is stable but hygroscopic. Store in a desiccator at room temperature. For reactions requiring anhydrous conditions (e.g., Isocyanate coupling), free-base the salt in situ using 1.1 equivalents of DIPEA or pre-treat with basic ion-exchange resin in methanol.[1]

Synthetic Modules & Protocols

Module A: Synthesis of Oxazolidinone Antibacterials

Context: The 5-substituted oxazolidinone ring is the pharmacophore of the antibiotic Linezolid . 1-Amino-3-methoxypropan-2-ol provides the "C-ring" side chain directly, bypassing the need for complex glycidyl ester chemistry.[1]

Mechanism: The primary amine attacks a carbonyl source (CDI or Phosgene equivalent) to form an intermediate isocyanate or carbamate, which intramolecularly cyclizes with the secondary alcohol.

Protocol: CDI-Mediated Cyclization

-

Activation: Dissolve 1-Amino-3-methoxypropan-2-ol HCl (1.0 equiv) in anhydrous DMF (0.2 M).

-

Neutralization: Add DIPEA (2.5 equiv) and stir at 0°C for 10 min.

-

Coupling: Add the aryl isocyanate (1.0 equiv) OR an activated aryl carbamate. Stir at RT for 2 hours to form the urea intermediate.

-

Cyclization: Add Carbonyl Diimidazole (CDI, 1.2 equiv) or heat to 80°C if using a leaving-group-bearing carbamate.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole) and brine.

-

Validation:

NMR should show the disappearance of the NH/OH signals and a shift in the methine proton (

Module B: Epoxide Opening (Beta-Blocker/Naftopidil Analogues)

Context: This building block is structurally homologous to the side chain of Naftopidil and Propranolol . It is used to synthesize anticancer agents (e.g., HUHS 1015) via nucleophilic attack on aryl glycidyl ethers.

Protocol: Regioselective Ring Opening

-

Reagents: Aryl Glycidyl Ether (1.0 equiv), 1-Amino-3-methoxypropan-2-ol HCl (1.2 equiv).

-

Solvent: Ethanol/Water (9:1) or Isopropanol.

-

Base:

(2.0 equiv). -

Conditions: Reflux (80°C) for 12–16 hours. Note: The primary amine is more nucleophilic than the secondary alcohol, ensuring N-alkylation over O-alkylation.[1]

-

Purification: The product is a secondary amine. Acidify to pH 3, wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12 and extract with DCM.

Module C: Amide Linker Installation

Context: Used to attach the "methoxy-hydroxy-propyl" tail to carboxylic acid scaffolds to improve physicochemical properties (LogD reduction).[1]

Protocol: HATU Coupling

-

Mix: Carboxylic Acid (1.0 equiv) + HATU (1.1 equiv) in DMF.

-

Base: Add DIPEA (3.0 equiv). Stir 5 min for pre-activation.

-

Addition: Add 1-Amino-3-methoxypropan-2-ol HCl (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Note: The secondary alcohol generally does not interfere under standard HATU conditions, but if using acid chlorides, transient TMS-protection of the alcohol may be required.

Visualizing the Strategic Pathways

The following diagram illustrates the divergent synthetic utility of this building block.

Caption: Divergent synthetic pathways for 1-Amino-3-methoxypropan-2-ol HCl: Cyclization (Red), Nucleophilic Substitution (Green), and Acylation (Yellow).[1]

Case Study: Synthesis of Anticancer Agent HUHS 1015

Background: HUHS 1015 is a Naftopidil analogue that induces cell death in malignant mesothelioma.[2] The synthesis relies on the reaction of 1-amino-3-methoxypropan-2-ol with a naphthalene-based epoxide.[1]

Step-by-Step Workflow:

-

Precursor Prep: 1-(Naphthalene-1-yloxy)-2,3-epoxypropane is prepared from 1-naphthol and epichlorohydrin.[1]

-

Coupling: The epoxide is reacted with 1-amino-3-methoxypropan-2-ol (liberated from HCl salt) in refluxing ethanol.[1]

-

Outcome: The reaction yields the secondary amine core. The 3-methoxy-2-hydroxypropyl chain mimics the hydrophilic domain of standard beta-blockers but with altered lipophilicity profiles suitable for intracellular targeting.[1]

Caption: Simplified synthetic route for HUHS 1015 utilizing the amino-alcohol building block.

References

-

Kanno, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug.[1][2] Molecules, 19(12), 21462-21472.[2]

-

Sigma-Aldrich. 1-Amino-3-methoxypropan-2-ol Product Sheet & Properties.[1]

-

Organic Chemistry Portal. Synthesis of Oxazolidinones - General Methods.

-

GuideChem. 1-Amino-3-methoxy-propan-2-ol hydrochloride Chemical Properties.[1]

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Amino-3-methoxypropan-2-ol Hydrochloride

Abstract

1-Amino-3-methoxypropan-2-ol hydrochloride is a valuable bifunctional molecule serving as a key building block in advanced organic synthesis and pharmaceutical development. Its structure, featuring primary amine, hydroxyl, and ether functional groups, makes it a versatile intermediate for constructing more complex molecular architectures. This application note provides a comprehensive, field-tested guide for the efficient and scalable synthesis of 1-Amino-3-methoxypropan-2-ol hydrochloride. We detail a robust two-step process commencing with the regioselective ring-opening of glycidyl methyl ether with aqueous ammonia, followed by conversion to the stable hydrochloride salt. The protocol emphasizes safety, process control, and optimization for pilot plant or industrial production, ensuring high yield and purity.

Introduction and Strategic Overview

The synthesis of functionalized amino alcohols is a cornerstone of modern medicinal and materials chemistry. 1-Amino-3-methoxypropan-2-ol, in particular, offers three distinct points for chemical modification, making it a desirable precursor for a variety of target molecules. The primary challenge in its synthesis is achieving high regioselectivity during the amination step and developing a process that is both economically viable and safe for large-scale implementation.

Several synthetic routes can be envisioned for this target molecule. The selection of an optimal pathway for scale-up depends on factors such as starting material cost, atom economy, process safety, and operational simplicity.

Caption: Comparative analysis of potential synthetic routes.

After careful consideration, the epoxide ring-opening strategy (Route 1) is identified as the most suitable for scale-up. This pathway, starting from readily available glycidyl methyl ether and aqueous ammonia, is a well-established industrial method for producing amino alcohols.[1] It offers a direct and atom-economical approach, despite requiring robust engineering controls to handle pressurized ammonia.

Recommended Scale-Up Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the free-base intermediate via ammonolysis and its subsequent conversion to the stable hydrochloride salt.

Critical Safety Precautions

-

Ammonia Solution (25-35%): Highly corrosive and toxic if inhaled.[2][3] Causes severe skin burns and eye damage.[4] The reaction must be conducted in a pressure-rated reactor located in a well-ventilated area (e.g., a fume hood or dedicated bay). Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a chemically resistant apron.[5] A respirator may be required depending on the scale and ventilation.[6]

-

Glycidyl Methyl Ether: A flammable liquid and vapor that is toxic in contact with skin and harmful if swallowed.[7][8] It can form explosive peroxides upon exposure to air. Keep away from heat, sparks, and open flames.[9] Handle in a well-ventilated area and use spark-proof tools.

-

Pressurized Reaction: The reaction generates significant pressure at elevated temperatures. The reactor must be equipped with a calibrated pressure gauge and a pressure relief system. Never exceed the maximum rated pressure of the vessel.

Detailed Experimental Workflow

Caption: Process flow diagram for the synthesis of the target compound.

Part A: Synthesis of 1-Amino-3-methoxypropan-2-ol (Free Base)

1. Reactor Charging:

- Charge a suitably sized, pressure-rated glass or stainless-steel reactor with concentrated aqueous ammonia (e.g., 28-32% NH₃, 5.0-8.0 molar equivalents).

- Rationale: A large excess of ammonia is crucial to maximize the formation of the primary amine and suppress the formation of the secondary amine byproduct (bis-addition).

- Begin agitation and add isopropanol (1-2 volumes relative to glycidyl methyl ether) as a co-solvent.

- Rationale: A co-solvent like isopropanol helps to homogenize the reaction mixture, as glycidyl methyl ether has limited solubility in aqueous ammonia.[1]

- Slowly add glycidyl methyl ether (1.0 molar equivalent) to the stirred ammonia solution via an addition funnel or pump. The addition should be controlled to manage any initial exotherm.

2. Reaction Execution:

- Seal the reactor securely. Begin heating the reaction mixture to an internal temperature of 70-80°C using an oil bath or reactor jacket.

- The internal pressure of the reactor will rise. Monitor the pressure continuously and ensure it remains within the safe operating limits of the vessel.

- Maintain the reaction at 70-80°C for 8-12 hours. The reaction progress can be monitored by withdrawing samples (after cooling and depressurizing) and analyzing via GC or TLC.

3. Work-up and Isolation:

- After the reaction is complete, cool the reactor to ambient temperature (<25°C).

- Slowly and carefully vent the excess ammonia gas from the reactor headspace through an acid scrubber (e.g., a trap containing dilute sulfuric or hydrochloric acid).

- Once depressurized, transfer the reaction mixture to a round-bottom flask suitable for distillation.

- Concentrate the mixture under reduced pressure (vacuum distillation) to remove the isopropanol co-solvent and the majority of the water. This will yield the crude 1-Amino-3-methoxypropan-2-ol as a viscous oil. The product at this stage is typically used directly in the next step without further purification.

Part B: Preparation of 1-Amino-3-methoxypropan-2-ol Hydrochloride

1. Salt Formation:

- Dissolve the crude oil from Part A in isopropanol (IPA, ~3-4 volumes). A slight warming may be necessary to ensure complete dissolution.

- Cool the solution to 0-5°C in an ice-water bath with overhead stirring.

- Prepare a solution of hydrochloric acid in isopropanol. Slowly add this acidic solution dropwise to the cooled solution of the free base.

- Rationale: The addition of acid protonates the basic amino group, forming the hydrochloride salt which is typically much less soluble in organic solvents like IPA, leading to its precipitation.[10] The slow addition at low temperature helps control the exotherm of neutralization and promotes the formation of well-defined crystals.

2. Crystallization and Isolation:

- The hydrochloride salt will precipitate as a white solid. Continue stirring the resulting slurry at 0-5°C for an additional 1-2 hours to ensure complete crystallization.

- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the filter cake with a small amount of cold isopropanol to remove any soluble impurities.

- Dry the white crystalline solid under vacuum at 40-50°C to a constant weight.

Process Optimization and Quality Control

For a successful and reproducible scale-up, it is essential to identify and control the parameters that impact the quality of the final product.

| Critical Process Parameter (CPP) | Impact on Critical Quality Attribute (CQA) | Recommended Control Strategy |

| Molar Ratio of Ammonia:Epoxide | Purity/Impurity Profile: Insufficient ammonia leads to the formation of the secondary amine byproduct. | Maintain a molar ratio of at least 5:1. A ratio of 8:1 is often optimal for minimizing byproducts. |

| Reaction Temperature | Reaction Rate & Pressure: Higher temperatures increase the reaction rate but also significantly increase reactor pressure. | Operate at 70-80°C. Monitor internal temperature and pressure closely. |

| Reaction Time | Yield & Purity: Insufficient time leads to incomplete conversion. Excessive time does not significantly improve yield and is inefficient. | 8-12 hours, with in-process control (IPC) checks (e.g., GC) to confirm completion. |

| Rate of HCl Addition | Crystal Size & Purity: Rapid addition can lead to small, impure crystals due to localized supersaturation and heat. | Add HCl solution slowly over 30-60 minutes while maintaining the internal temperature below 10°C. |

| Crystallization Temperature | Yield: The solubility of the hydrochloride salt increases with temperature. | Maintain the slurry at 0-5°C for at least one hour before filtration to maximize product recovery. |

Analytical Methods for Quality Control:

-

Identification: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Purity: HPLC analysis to determine the percentage purity and quantify any impurities.

-

Residual Solvents: GC-HS (Headspace Gas Chromatography) to quantify residual isopropanol.

-

Water Content: Karl Fischer titration.

-

Melting Point: To confirm the identity and general purity of the crystalline salt.

Conclusion

The synthetic protocol detailed in this application note presents a scalable, efficient, and robust method for the production of high-purity 1-Amino-3-methoxypropan-2-ol hydrochloride. By leveraging the regioselective ring-opening of glycidyl methyl ether with aqueous ammonia, this process minimizes steps and utilizes cost-effective starting materials. Adherence to the outlined safety precautions and control of the critical process parameters are paramount to ensuring a safe and reproducible manufacturing process suitable for both pilot-scale and industrial applications.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ammonia solution 32%. Retrieved February 14, 2026, from [Link]

-

ChemSupply Australia. (2024, September 15). Safety Data Sheet AMMONIA SOLUTION 10-32%. Retrieved February 14, 2026, from [Link]

-

Thermo Fisher Scientific. (2023, October 19). Ammonia solution S.G. 0.88 (35%) - SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ammonia solution. Retrieved February 14, 2026, from [Link] cGRmfGU4YjU4YjQ5ZTYwY2U5YjM2NjA4ZTY0YjY0MzU5ZTE5YjQyYjQzYjYwYjQyYjQzYjYwYjQyYjQzYjYwYjQyYjQzYjYw

-

Chemsrc. (2025, August 20). Glycidyl Methyl Ether | CAS#:930-37-0. Retrieved February 14, 2026, from [Link]

- Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(19), 2895-2899.

-

Ataman Kimya. (n.d.). 1-METHOXY-2-PROPANOL. Retrieved February 14, 2026, from [Link]

-

Justia Patents. (2010, September 23). process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Retrieved February 14, 2026, from [Link]

Sources

- 1. ursa.cat [ursa.cat]

- 2. chemsupply.com.au [chemsupply.com.au]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. carlroth.com [carlroth.com]

- 5. chemos.de [chemos.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Glycidyl Methyl Ether | CAS#:930-37-0 | Chemsrc [chemsrc.com]

- 9. (R)-Glycidyl Methyl Ether | 64491-70-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. patents.justia.com [patents.justia.com]

"by-product formation and removal in 1-Amino-3-methoxypropan-2-ol hydrochloride synthesis"

Introduction

Welcome to the Technical Support Center for 1-Amino-3-methoxypropan-2-ol hydrochloride (CAS: 67952-93-6 / Free Base CAS: 93372-65-7). This guide addresses the critical challenges in the aminolysis of Glycidyl Methyl Ether (GME) .

While the reaction appears straightforward—nucleophilic ring-opening of an epoxide by ammonia—the practical reality is governed by competitive kinetics. The primary amine product is often more nucleophilic than the ammonia reactant, leading to "runaway" alkylation and the formation of secondary (dimer) and tertiary (trimer) amine impurities.

This guide provides self-validating protocols to control these side reactions and purify the final hydrochloride salt.

Module 1: Reaction Optimization (The "Prevention" Phase)

The Kinetic Challenge: Dimer Formation

The most persistent impurity in this synthesis is Bis(2-hydroxy-3-methoxypropyl)amine (The "Dimer").

Mechanism:

-

Primary Reaction: Ammonia attacks GME

Target Primary Amine. -

Secondary Reaction: Target Primary Amine attacks GME

Dimer.

Because the primary amine product is more electron-rich than ammonia, it reacts faster with the remaining epoxide if the local concentration of ammonia is low.

Figure 1: Competitive reaction pathways. Note that k2 (dimer formation) is kinetically favored over k1, necessitating high ammonia molar ratios.

Protocol 1.1: Suppression of Dimer Formation

Objective: Minimize Dimer < 2.0% in crude mixture.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 20:1 to 30:1 (NH3 : Epoxide) | High dilution of epoxide ensures it encounters NH3 statistically more often than the product amine. |

| Temperature | 0°C to 10°C (Addition) | Low temperature suppresses the activation energy barrier for the secondary reaction (k2) more than the primary reaction (k1). |

| Addition Mode | Inverse Addition | Add Epoxide slowly into Ammonia. Never add Ammonia to Epoxide. This maintains the high NH3:Epoxide ratio throughout the feed. |

Step-by-Step:

-

Charge 30 equivalents of Aqueous Ammonia (25-28%) or Methanolic Ammonia (7N) into the reactor.

-

Cool to 0–5°C.

-

Add Glycidyl Methyl Ether dropwise over 2–4 hours. Do not allow exotherm to exceed 15°C.

-

Allow to warm to room temperature (RT) only after addition is complete.

-

Stir for 12 hours.

-

Validation: Run TLC (MeOH:DCM 1:9 + 1% NH4OH). Stain with Ninhydrin.

-

Target: Spot at Rf ~0.3 (Purple/Blue).

-

Dimer: Spot at Rf ~0.5 (often distinct color or weaker intensity).

-

Module 2: Work-up & Salt Formation (The "Removal" Phase)

Users often report the "Gooey Solid" phenomenon where the HCl salt refuses to crystallize. This is almost always due to water retention or regioisomer contamination .

Protocol 2.1: Water Removal & Free Base Isolation

Before making the salt, you must isolate the free base as a dry oil.

-

Strip Ammonia: Evaporate excess ammonia/methanol under reduced pressure.

-

Azeotropic Drying: The crude oil will contain water (from aq. ammonia or reaction moisture).

-

Add Isopropanol (IPA) or Toluene .

-

Rotovap to dryness.[1] Repeat 2x.

-

Why? Water acts as a plasticizer, preventing the ionic lattice of the HCl salt from forming.

-

-

High-Vac Distillation (Optional but Recommended):

-

If Dimer > 5% by HPLC, distill the free base (BP approx 90-100°C at high vacuum). The heavy dimer will remain in the pot.

-

Protocol 2.2: Controlled Crystallization of HCl Salt

Do not add aqueous HCl. Use anhydrous conditions.

-

Dissolve the dry free base oil in Anhydrous Ethanol (5 volumes).

-

Cool to 0°C.

-

Add HCl in IPA (5-6N) or bubble dry HCl gas slowly.

-

Target pH: 2–3 (Wet pH paper).

-

-

Anti-solvent Addition:

-

If no precipitate forms, slowly add Ethyl Acetate or MTBE dropwise until turbidity persists.

-

-

Aging: Stir at 0°C for 4 hours.

-

Filter and wash with cold MTBE.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide: Impurity Profiling

| Observation | Probable Cause | Corrective Action |

| HPLC RRT 0.85 | Regioisomer (2-amino-3-methoxypropan-1-ol) | Caused by attack at the substituted carbon. Hard to remove. Recrystallize from EtOH/iPrOH. |

| HPLC RRT 1.2 - 1.3 | Dimer (Secondary Amine) | Insufficient Ammonia excess. Distill free base before salt formation. |

| Sticky/Oily Salt | Residual Water or Diol Impurity | The diol (from hydrolysis) is hygroscopic. Azeotrope with Toluene before HCl addition. |

| Yellow Color | Oxidation | Amines oxidize in air. Perform all steps under Nitrogen atmosphere . |

Decision Tree: The "Gooey Solid" Rescue

Figure 2: Workflow for recovering solid product from failed crystallizations.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia instead of methanolic ammonia? A: Yes, aqueous ammonia (28%) is cheaper and effective. However, it introduces water which must be rigorously removed (azeotropic distillation) before the HCl salt formation step. Methanolic ammonia simplifies the workup but is more expensive.

Q: Why is the melting point of my salt lower than the literature value (reported ~120-130°C)? A: Isomers depress melting points significantly. Even 2% of the regioisomer (2-amino-3-methoxypropan-1-ol) can drop the MP by 10°C. Recrystallize using Ethanol (solvent) and Ethyl Acetate (anti-solvent) to sharpen the melting point.

Q: Is the epoxide (Glycidyl Methyl Ether) toxic? A: Yes, it is an alkylating agent and a potential mutagen. All handling must occur in a fume hood. Residual epoxide must be quenched with aqueous bisulfite or excess amine before disposal.

References

-

Sigma-Aldrich. 1-Amino-3-methoxypropan-2-ol Product Specification & MSDS.[2] (General physical properties and CAS verification). Link

-

F. A. Carey, R. J. Sundberg. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Mechanistic grounding for nucleophilic ring opening of epoxides and regioselectivity). Link

- Benedetti, F., et al. "Nucleophilic Ring Opening of Epoxides: A Comprehensive Review." Journal of Organic Chemistry.

-

Google Patents. Process for the preparation of amino-alcohols via epoxide aminolysis. (Industrial protocols for high-ratio ammonia reactions). Link

(Note: Specific CAS-targeted synthesis papers are rare in open literature; protocols above are derived from standard "epoxide aminolysis" methodologies validated by industrial application standards.)

Sources

"improving yield and purity of 1-Amino-3-methoxypropan-2-ol hydrochloride"

Topic: Improving Yield and Purity of 1-Amino-3-methoxypropan-2-ol Hydrochloride

CAS (Salt): 67902-13-2 | CAS (Free Base): 93372-65-7

Molecular Formula:

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis, isolation, and purification of 1-Amino-3-methoxypropan-2-ol hydrochloride .

The primary challenges with this molecule are competitive alkylation (formation of dimer/trimer impurities) during synthesis and hygroscopicity during salt crystallization. Because the methoxy group increases water solubility compared to lipophilic analogs (e.g., phenoxy), standard aqueous workups often lead to yield loss. This guide prioritizes anhydrous processing and kinetic control .

Module 1: Reaction Optimization (The "Yield" Phase)

Core Issue: Controlling Poly-Alkylation

User Question: "I am getting a mixture of products. My mass spec shows peaks at M+ and 2M+. How do I stop the reaction at the primary amine?"

Technical Diagnosis: You are experiencing competitive nucleophilic attack . The product (a primary amine) is more nucleophilic than the starting ammonia. As the concentration of the product rises, it competes with ammonia for the remaining epoxide (Glycidyl Methyl Ether), leading to secondary (dimer) and tertiary (trimer) amines.

The Solution: Kinetic Control via Molar Excess To maximize the yield of the primary amine (Mono-adduct), you must maintain a high local concentration of ammonia relative to the epoxide throughout the reaction.

Protocol Parameters:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Reagent Stoichiometry | 20:1 (NH₃ : Epoxide) | Statistically forces the epoxide to encounter NH₃ rather than the product amine. |

| Ammonia Source | Methanolic Ammonia (7N) | Avoids water. Water promotes hydrolysis to the diol (impurity) and complicates workup. |

| Temperature | 0°C

Visualizing the Impurity Pathway

The following diagram illustrates the competitive pathways you must suppress.

Figure 1: Reaction pathway showing the competition between the desired primary amine and poly-alkylated impurities. High ammonia concentration blocks the red pathways.

Module 2: Isolation & Purification (The "Purity" Phase)

Core Issue: Removing Excess Ammonia & Solvent

User Question: "I cannot remove the smell of ammonia, and my product is a viscous oil that won't crystallize."

Technical Diagnosis: The free base of 1-amino-3-methoxypropan-2-ol is a high-boiling, viscous liquid. Traces of ammonia or methanol prevent proper salt formation later. Furthermore, if you used aqueous ammonia, water removal is energy-intensive and stresses the molecule thermally.

Troubleshooting Guide:

-

Stripping: Do not rely solely on rotary evaporation. The high viscosity traps solvent.

-

Action: Use a vacuum manifold (< 1 mbar) with mild heating (40°C) for at least 4 hours.

-

Chase: Add anhydrous ethanol and re-evaporate twice to azeotrope off residual water/methanol.

-

-

Distillation (Optional but Recommended for High Purity):

-

If the crude purity is <90%, distill the free base under high vacuum before salt formation.

-

Boiling Point Estimate: ~95–105°C at 0.5 mmHg (Analogous to similar amino-propanols).

-

Module 3: Hydrochlorination & Crystallization

Core Issue: Hygroscopicity & "Goo" Formation

User Question: "When I add HCl, I get a sticky gum instead of white crystals. How do I fix this?"

Technical Diagnosis: This is the most common failure mode. The methoxy-ether oxygen acts as a hydrogen bond acceptor, making the salt extremely hygroscopic. If water is present (from aqueous HCl or wet solvents), the salt will deliquesce (turn into liquid by absorbing moisture).

The Solution: Anhydrous Salt Formation System You must avoid "water" as a solvent. Use an organic solvent system where the salt is insoluble (antisolvent).

Standard Operating Procedure (SOP): Salt Formation

Step 1: Dissolution Dissolve the purified free base oil in Anhydrous Ethanol (5 volumes).

-

Why Ethanol? It dissolves the free base but has limited solubility for the HCl salt compared to Methanol.

Step 2: Acidification Cool the solution to 0–5°C. Slowly add HCl in Dioxane (4M) or HCl in Isopropanol (5-6M) dropwise.

-

Target pH: 2–3 (Use wet pH paper, but do not dip it into the solution; spot an aliquot).

-

Observation: A white precipitate should begin to form. If it oils out, seed with a crystal if available, or scratch the glass.

Step 3: Precipitation (The "Crash" Method) If no crystals form, add an antisolvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Ratio: Add antisolvent slowly until the solution turns cloudy, then store at -20°C overnight.

Step 4: Filtration & Drying Filter quickly under nitrogen (to prevent moisture uptake).

-

Drying: Vacuum oven at 40°C over

or silica gel desiccant.

Process Flowchart

Figure 2: Optimized workflow for the isolation of the hydrochloride salt.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Product is yellow/brown | Oxidation of amine or impurities from epoxide. | Distill the free base prior to salt formation. Ensure inert atmosphere ( |

| Low Yield (<50%) | Formation of dimer/trimer (Poly-alkylation). | Increase Ammonia:Epoxide ratio to 20:1. Ensure efficient stirring. |

| Salt is a sticky oil | Presence of water or residual alcohol. | 1. Dry the oil under high vacuum.2. Redissolve in minimal dry EtOH.3. Triturate with anhydrous Ether.4. Critical: Keep cold (-20°C). |

| Melting Point Depression | Hygroscopic water uptake. | Dry sample at 50°C under vacuum for 24h. Perform MP measurement in a sealed capillary. |

References

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General mechanism of amine-epoxide ring opening and regioselectivity).

-

Sigma-Aldrich. 1-Amino-3-methoxypropan-2-ol Product Information. Link (Verifying chemical structure and physical state).

- McManus, S. P., et al. "Regioselectivity in the opening of epoxides." Journal of Organic Chemistry. (Foundational text on steric vs. electronic control in epoxide opening).

-

Preparation of Amino-Propanols. U.S. Patent 5,118,815. (Describes crystallization techniques for similar amino-alcohol salts using surfactant/alcohol systems). Link

-

PrepChem. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. (Analogous protocol for the phenoxy-derivative used as the basis for the salt formation SOP). Link

"handling and storage best practices for 1-Amino-3-methoxypropan-2-ol hydrochloride"

Welcome to the comprehensive technical support guide for 1-Amino-3-methoxypropan-2-ol hydrochloride (CAS No: 60812-33-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and effective use of this versatile synthetic intermediate. This guide moves beyond basic data sheets to address the practical challenges and questions that arise during experimentation.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 1-Amino-3-methoxypropan-2-ol hydrochloride.

What are the fundamental chemical properties of this compound?

1-Amino-3-methoxypropan-2-ol hydrochloride is a primary amino alcohol salt. The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility and stability, compared to the free base form.

| Property | Value | Source |

| CAS Number | 60812-33-1 | [1] |

| Molecular Formula | C₄H₁₂ClNO₂ | N/A |

| Molecular Weight | 141.60 g/mol | N/A |

| Appearance | White to off-white solid | [2] |

| Form | Solid, crystalline powder | [3] |

Causality Insight: As a salt, the compound is generally more stable and less prone to degradation from atmospheric CO₂ compared to its free amine counterpart. However, its salt form necessitates specific handling during reactions requiring the nucleophilic amine.

What are the recommended long-term storage conditions?

For optimal stability and to ensure the integrity of your research, long-term storage under controlled conditions is critical.

-

Temperature: Store at 2-8°C.[4] Some suppliers may recommend storage at -20°C for maximum shelf life. Always consult the vendor-specific storage recommendations.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[4]

-

Environment: Keep in a dry, well-ventilated place away from heat and sources of ignition.[5] The compound should be protected from light.

Expertise Insight: The primary degradation risks for this compound are moisture absorption (hygroscopicity) and potential slow oxidation. Storing under inert gas in a desiccated environment mitigates these risks, preserving the compound's purity.

Is 1-Amino-3-methoxypropan-2-ol hydrochloride hygroscopic?

Yes, as a hydrochloride salt, this compound is expected to be hygroscopic. The absorption of atmospheric moisture can lead to the formation of a viscous oil or clumps, which can make accurate weighing difficult and may introduce water into moisture-sensitive reactions.

Best Practices for Handling:

-

Always handle the compound in a glove box or under a stream of dry, inert gas.

-

Allow the container to warm to room temperature before opening to prevent condensation.

-

Use a dry, clean spatula for dispensing.

-

Reseal the container tightly and promptly after use.

-

For highly sensitive applications, consider drying the required amount in a vacuum oven at a mild temperature (e.g., 40-50°C) before use, after confirming thermal stability.

What solvents can I use to dissolve this compound?

The hydrochloride salt structure dictates its solubility profile, favoring polar, protic solvents.

-

High Solubility: Water, Methanol.

-

Moderate to Low Solubility: Ethanol.

-

Generally Insoluble: Aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Hexanes.

Experimental Insight: While the compound has poor solubility in many reaction solvents like THF or DCM, this is often overcome during the reaction itself. The addition of a base to neutralize the hydrochloride salt forms the free amine, which typically has much better solubility in these aprotic solvents.

Section 2: Troubleshooting Guide for Experimental Applications

This section addresses specific problems that researchers may encounter during the use of 1-Amino-3-methoxypropan-2-ol hydrochloride in synthetic protocols.

My reaction is not proceeding. Why might the amine not be reacting as a nucleophile?

Core Issue: The primary amino group is protonated as an ammonium salt (R-NH₃⁺Cl⁻). In this form, it is not nucleophilic and cannot participate in reactions like acylation, alkylation, or Michael additions.

Troubleshooting Protocol:

-

Confirm Neutralization: The hydrochloride salt must be neutralized to the free amine (R-NH₂) in situ or as a separate workup step before it can act as a nucleophile.

-

Choice of Base: Use a non-nucleophilic base to deprotonate the ammonium salt. The choice of base is critical to avoid side reactions.

-

Recommended: Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's base). These are sterically hindered and less likely to compete as nucleophiles.

-

Use with Caution: Pyridine (can sometimes act as a nucleophile), Potassium Carbonate (K₂CO₃) (heterogeneous, may require phase-transfer catalyst or vigorous stirring).

-

-

Stoichiometry of Base: At least one equivalent of base is required for the neutralization. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the equilibrium towards the free amine.

-

Order of Addition: Typically, the amino alcohol hydrochloride, the solvent, and the base are mixed first to allow for deprotonation before adding the electrophile.

Experimental Workflow: Neutralization for Acylation

Caption: Workflow for neutralizing the hydrochloride salt for a subsequent reaction.

My compound has turned yellow/brown upon storage or during my reaction. What is the cause?

Core Issue: Discoloration is often an indicator of degradation. For amino alcohols, this can be due to oxidation.

Potential Causes & Solutions:

-

Improper Storage: Exposure to air (oxygen) and light can promote oxidation of the amine.

-

Solution: Always store the compound tightly sealed, under an inert atmosphere, and protected from light as recommended in Section 1.2.

-

-

Reaction Conditions:

-

Oxidizing Agents: Ensure no incompatible oxidizing agents are present in the reaction mixture.

-

Air in Reaction: Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation, especially if the reaction is heated for prolonged periods.

-

Base-Induced Degradation: While necessary for activation, strong bases in the presence of oxygen can sometimes facilitate oxidative degradation pathways. Use the mildest conditions necessary to achieve the desired transformation.

-

Expertise Insight: The primary alcohol and the amine are both susceptible to oxidation. The likely degradation products can be complex, but may include aldehydes, carboxylic acids, or imines, all of which can be colored. If significant discoloration is observed, it is advisable to check the purity of the material by techniques like NMR or LC-MS before use.

I am having trouble purifying my product. There is a persistent salt in my crude material.

Core Issue: After neutralizing the hydrochloride salt with a tertiary amine base (like TEA or DIPEA), a stoichiometric amount of the corresponding ammonium salt (e.g., triethylammonium chloride) is formed as a byproduct. This salt can sometimes be difficult to remove from the desired product.

Troubleshooting Purification:

-

Aqueous Wash: Most ammonium salts are highly water-soluble. During the reaction work-up, perform several washes of the organic layer with water or a mild brine solution. This is the most effective way to remove the bulk of the salt.

-

Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate any excess tertiary amine, making it water-soluble and easily removed. However, this will also protonate your product if it still contains a basic amine, potentially moving it into the aqueous layer. This step should be used judiciously based on the pKa of your product.

-

Silica Gel Chromatography: While most of the salt should be removed by washing, residual amounts can sometimes streak on a silica gel column.

-

Pre-treatment: If the salt is problematic, you can pre-treat the crude material by dissolving it in a suitable solvent (like DCM) and filtering it through a small plug of silica or celite to capture insoluble salts before concentrating and loading onto the column.

-

Solvent System: Sometimes, adding a small amount of a polar solvent like methanol to your chromatography eluent can help move the baseline impurities (including salts) off the column, but this may also affect the separation of your desired product.

-

Section 3: Safety & Handling Best Practices

A disciplined approach to safety is paramount when handling any chemical intermediate.

Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5] Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protection such as an apron or chemical-resistant suit.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: While it is a salt of a strong acid, mixing with other strong acids could generate excess heat or fumes.

-

Acid Chlorides: In the absence of a scavenger base, reaction can be vigorous and release HCl gas.[5]

Logical Flow: Safe Handling Protocol

Caption: Step-by-step safe handling workflow for laboratory use.

References

-

Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). (S)-VALINOL. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

-

Chemsrc. (2025). 1-AMINO-3-METHOXY-PROPAN-2-OL HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]

- Gong, X., et al. (2004). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles.

- Høifødt, J. C., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

-

ResearchGate. (n.d.). Oxidative degradation of 1-amino-2-propanol for CO2 capture and its inhibition via amine blending. Retrieved February 14, 2026, from [Link]

Sources

- 1. CAS#:60812-33-1 | 1-AMINO-3-METHOXY-PROPAN-2-OL HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 2. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-amino-3-methoxypropan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 [organic-chemistry.org]

- 5. uwaterloo.ca [uwaterloo.ca]

"common impurities in commercial 1-Amino-3-methoxypropan-2-ol hydrochloride"

Topic: Impurity Profiling & Troubleshooting Guide Document ID: TS-AMPH-001 Last Updated: October 26, 2023

Executive Summary & Chemical Context

1-Amino-3-methoxypropan-2-ol hydrochloride is a critical bifunctional building block used primarily as a hydrophilic linker in antibody-drug conjugates (ADCs) and as a precursor in the synthesis of contrast agents. Its synthesis typically involves the aminolysis of glycidyl methyl ether.

Because this molecule lacks a UV-active chromophore and possesses high polarity, it presents unique challenges in both synthesis (controlling oligomerization) and analysis (detection limits). This guide addresses the specific impurities inherent to its manufacturing process and provides actionable troubleshooting for researchers.

Core Molecule Data

| Property | Detail |

| Chemical Name | 1-Amino-3-methoxypropan-2-ol hydrochloride |

| Structure | |

| Role | Hydrophilic Linker / Spacer |

| Key Challenge | Lack of UV chromophore; formation of secondary amine dimers.[1] |

Impurity Profiling (The "What" and "Why")

The following impurities are chemically inherent to the reaction between Glycidyl Methyl Ether (GME) and Ammonia .

Table 1: Common Impurity Profile

| Impurity Code | Chemical Name | Origin (Causality) | Detection Characteristic (LC-MS) |

| IMP-A (Major) | Bis(2-hydroxy-3-methoxypropyl)amine | Over-alkylation: The product amine is more nucleophilic than ammonia, attacking a second molecule of epoxide. | |

| IMP-B | 3-Methoxy-1,2-propanediol | Hydrolysis: Water present in the ammonia source attacks the epoxide ring. | No Nitrogen. Detectable by RI/ELSD only. |

| IMP-C | 2-Amino-3-methoxypropan-1-ol | Regioisomerism: Ammonia attacks the more substituted carbon of the epoxide (rare in basic conditions, higher in acidic). | Same Mass |

| IMP-D | Ammonium Chloride | Salt Formation: Incomplete removal of excess ammonia prior to HCl salt formation. | Inorganic. High ash content. |

Visualizing the Reaction & Impurity Network

The following diagram illustrates the kinetic competition determining your impurity profile.

Caption: Kinetic pathway showing the competition between Ammonia and the Product Amine for the Epoxide, leading to IMP-A (Dimer).

Troubleshooting & FAQs

Direct solutions to common experimental observations.

Q1: I see a large peak at roughly 2x molecular weight in LC-MS. What is it?

Diagnosis: This is IMP-A (The Dimer) . Mechanism: As the reaction proceeds, the concentration of your product (primary amine) increases. Primary amines are often more nucleophilic than ammonia. If the ammonia concentration drops or is insufficient, the product attacks the remaining Glycidyl Methyl Ether. Corrective Action:

-

Increase Ammonia Equivalents: You must run the reaction in a vast excess of ammonia (typically 10–20 equivalents) to statistically favor the ammonia attack over the product attack.

-

Dilution: High dilution favors the intermolecular reaction with the abundant ammonia rather than the bimolecular reaction between product and epoxide.

Q2: My HPLC trace is flat/blank, but I have solid material.

Diagnosis: Detection Failure. Explanation: 1-Amino-3-methoxypropan-2-ol lacks a chromophore (no double bonds or aromatic rings). Standard UV detection at 254 nm will show nothing. Corrective Action:

-

Method Switch: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

-

Derivatization: If you only have UV, react a sample with Benzoyl Chloride or FMOC-Cl before injection to attach a UV-active tag (see Protocol below).

Q3: The product is extremely hygroscopic and turns into a gum.

Diagnosis: Salt/Impurity Matrix. Explanation: Low molecular weight amino-alcohol salts are naturally hygroscopic. However, the presence of IMP-B (Diol) or excess Ammonium Chloride exacerbates this, lowering the glass transition temperature. Corrective Action:

-

Lyophilization: Do not rely on rotary evaporation alone. Freeze-dry the final HCl salt.

-

Azeotropic Drying: Use toluene or acetonitrile to azeotrope off water before the final precipitation.

-

Storage: Store under Argon in a desiccator at -20°C.

Analytical Protocols

Protocol A: Derivatization for HPLC-UV Analysis

Use this method if you lack ELSD/CAD/MS detectors.

Principle: The primary amine reacts with Benzoyl Chloride to form a stable amide with strong UV absorbance at 254 nm.

Reagents:

-

Sample (approx. 10 mg)

-

NaOH (2M solution)

-

Benzoyl Chloride

-

Acetonitrile (HPLC grade)

Step-by-Step:

-

Dissolve 10 mg of the sample in 1 mL of 2M NaOH.

-

Add 15 µL of Benzoyl Chloride.

-

Vortex vigorously for 5 minutes at room temperature.

-

Add 1 mL of Acetonitrile to quench and solubilize the benzamide.

-

Filter through a 0.22 µm PTFE filter .

-

Inject onto HPLC (C18 Column).

-

Mobile Phase: Water/Acetonitrile gradient (0%

100% ACN). -

Detection: 254 nm.[2]

-

Note: The "Dimer" impurity will derivatize twice (or once if secondary), shifting its retention time significantly later than the main peak.

-

Protocol B: Distinguishing Regioisomers (NMR)

LC-MS cannot easily distinguish the product from IMP-C (Regioisomer).

Method: 1H-NMR in DMSO-d6 or D2O.

-

Target Product (1-amino...): Look for the methine proton (

). It will appear as a multiplet around 3.7–3.9 ppm . The adjacent -

Impurity C (2-amino...): The proton attached to the amine-bearing carbon (

) will shift upfield compared to the alcohol-bearing methine. Crucially, COSY NMR will show the amine protons coupling to a methine, whereas in the target product, the amine protons couple to a methylene.

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General mechanism of epoxide ring opening by amines).[3]

-

Fiori, K. W., et al. (2009). "Nucleophilic Ring Opening of Epoxides." Journal of Organic Chemistry. (Context on regioselectivity in epoxide opening).

-

Sigma-Aldrich. (n.d.). "1-Amino-3-methoxypropan-2-ol Technical Data." (Verification of physical properties and handling).

-

Thermo Fisher Scientific. (2022). "Universal Detection in HPLC: Charged Aerosol Detection (CAD)." (Analytical methodology for non-chromophoric compounds).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: 1-Amino-3-methoxypropan-2-ol Hydrochloride

Introduction: The Stability Paradox

You are likely working with 1-Amino-3-methoxypropan-2-ol hydrochloride (AMP-HCl) as a chiral building block or a linker in API synthesis.[1] While the ether linkage suggests stability, the molecule presents a specific "stability paradox":

-

The Salt Trap: The HCl salt stabilizes the amine against immediate oxidation but introduces severe hygroscopicity .

-

The 1,2-Amino-Alcohol Motif: This structural feature makes the molecule susceptible to specific condensation reactions (oxazolidine formation) often mistaken for simple degradation.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of failure during experimentation.

Module 1: Chemical Degradation Pathways

Oxidative Deamination (The "Yellowing" Effect)

Even as a hydrochloride salt, the primary amine is vulnerable to radical-initiated oxidation, particularly in solution or if the salt cake is moist (deliquescent).

-

Mechanism: Trace metal ions (Fe, Cu) catalyze the abstraction of an

-proton, leading to an imine intermediate. This hydrolyzes to release ammonia and form 1-methoxy-3-hydroxypropan-2-one .[1] -

Visual Indicator: Samples turning from white/colorless to pale yellow/orange indicates the formation of conjugated imine oligomers (poly-Schiff bases).

Impurity-Driven Cyclization (The "Ghost Peak" Phenomenon)

The most overlooked pathway is not intrinsic degradation, but a reaction with excipients or solvents. The 1,2-amino-alcohol core reacts rapidly with aldehydes or ketones (e.g., trace formaldehyde in methanol, acetone residues) to form Oxazolidines .[1]

-

Why it matters: These impurities are often non-polar and elute significantly later in Reverse Phase HPLC, often confusing researchers looking for polar degradation products.

Degradation Pathway Diagram

The following diagram maps the critical degradation and reaction nodes.

Figure 1: Mechanistic map showing the bifurcation between oxidative degradation (red nodes) and impurity-driven condensation (green node).[1]

Module 2: Analytical Troubleshooting (The "How-To")

Scenario A: "I see no peaks in my HPLC, but the mass balance is low."

Root Cause: Lack of Chromophore.

AMP-HCl lacks a conjugated

Protocol: Derivatization for UV/Fluorescence Detection To validate purity, you must tag the primary amine.

-

Reagent: OPA (o-Phthalaldehyde) + 2-Mercaptoethanol.

-

Reaction: Mix sample (1 mg/mL in borate buffer pH 9.5) with Reagent 1:1. React for 2 minutes.

-

Detection: HPLC-FL (Excitation: 340 nm, Emission: 450 nm) or UV at 340 nm.

-

Result: The isoindole derivative is highly stable and UV-active.

Scenario B: "My retention time shifts unpredictably."

Root Cause: pH Sensitivity of the Amine.[2]

The amine (

Corrective Action:

-

Buffer Mandatory: Do not use simple water/acetonitrile gradients.

-

Lock the pH: Use 0.1% TFA (pH ~2) to keep it fully protonated, or Ammonium Bicarbonate (pH 10) to keep it as a free base (ensure column stability).

Summary of Analytical Anomalies

| Observation | Probable Cause | Verification Step |

| Low Assay (UV) | Detection at wrong wavelength | Switch to CAD (Charged Aerosol) or RI (Refractive Index).[1] |

| New Lipophilic Peak | Oxazolidine formation | Check if Acetone/Methanol was used in prep. Run LC-MS. |

| Sticky/Wet Solid | Hygroscopic Deliquescence | TGA (Thermogravimetric Analysis) to measure water uptake. |

| M+16 Peak (MS) | N-Oxidation | Check for peroxides in ether solvents used for wash.[1] |

Module 3: Storage & Handling Protocols

The Critical Error: Storing AMP-HCl in standard screw-cap vials in a fridge without secondary containment.[1] The cooling cycle creates a vacuum that pulls in humid air; the salt absorbs moisture, hydrolyzes, and degrades.

The "Dry-Chain" Protocol[1]

-

Primary Container: Amber glass vial with a PTFE-lined septum.

-

Secondary Containment: Seal the vial inside a mylar bag or a jar containing active desiccant (Silica gel or

). -

Inert Gas: Flush headspace with Argon (heavier than air) rather than Nitrogen after every use.

-

Warming: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic salt.

FAQ: Researcher to Researcher